Darodipine

Vue d'ensemble

Description

Méthodes De Préparation

Darodipine can be synthesized via the Hantzsch pyridine synthesis, a cyclic condensation reaction . This method involves the reaction of an aldehyde, a β-ketoester, and ammonia or an amine. The specific reaction conditions and reagents used for the synthesis of this compound include diethyl acetoacetate, 2,1,3-benzoxadiazole-4-carbaldehyde, and ammonium acetate . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.

Analyse Des Réactions Chimiques

Darodipine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of pyridine derivatives .

Applications De Recherche Scientifique

In chemistry, it serves as a model compound for studying the molecular mechanisms of calcium channel blockers . In biology and medicine, darodipine has shown effects on brain serotonergic systems, increasing the 5-HIAA/5-HT ratio within various parts of the brain . It has also been shown to impair memory and learning processes in mice . Additionally, this compound has been tested for its effects on plasma concentration, heart rate, and diastolic blood pressure in healthy male human volunteers .

Mécanisme D'action

Darodipine exerts its effects by blocking calcium channels, which are essential for the influx of calcium ions into cells . This inhibition of calcium channels leads to various physiological effects, including vasodilation and reduced neuronal cytoskeletal alterations . The molecular targets of this compound include L-type calcium channels, which are involved in the regulation of calcium influx in neurons and other cell types .

Comparaison Avec Des Composés Similaires

Darodipine is structurally similar to other dihydropyridine calcium channel blockers, such as nifedipine, felodipine, and amlodipine . this compound is unique in its potential to reduce neuronal cytoskeletal alterations and its effects on brain serotonergic systems . Other similar compounds include isradipine, which is a structural isomer of this compound . These compounds share similar mechanisms of action but may differ in their specific physiological effects and therapeutic applications.

Activité Biologique

Darodipine, a dihydropyridine derivative, is primarily recognized as a calcium channel blocker with potential applications in neuroprotection and cardiovascular health. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects on neuronal integrity and smooth muscle function.

This compound functions by inhibiting voltage-gated calcium channels, which are crucial for various physiological processes including muscle contraction and neurotransmitter release. By blocking calcium influx into cells, this compound may help mitigate neuronal cytoskeletal alterations associated with aging and neurodegenerative disorders. Its specific mechanism of action is still being investigated, but it has been shown to influence calcium dynamics within cells, impacting both neuronal function and smooth muscle activity .

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, particularly in counteracting age-related neuronal changes. In animal studies involving aged rats, long-term treatment with this compound resulted in:

- Increased Immunoreactivity : Enhanced expression of neurofilament proteins in the cerebellar cortex was observed, suggesting improved neuronal integrity .

- Reduction in Microvascular Changes : this compound was noted to counteract microvascular alterations in the brain, indicating a protective role against neurodegenerative processes.

Smooth Muscle Function

This compound's ability to block calcium channels also makes it a valuable tool for studying smooth muscle function. It has been shown to selectively inhibit calcium-induced contractions in vascular smooth muscle, demonstrating a significant potency (pD2 value of 8.8) when tested on isolated rabbit aorta. This property allows researchers to explore potential therapeutic targets for disorders related to smooth muscle dysfunction.

Study on Aged Rats

A pivotal study assessed the effects of this compound on aged male Wistar rats. The results indicated:

- Immunohistochemical Analysis : In 24-month-old rats, there was a significant decrease in neurofilament immunoreactivity compared to younger counterparts. Long-term treatment with this compound appeared to reverse some of these declines .

Behavioral Impact in Prader-Willi Syndrome

While not directly related to this compound's primary use, studies on other calcium channel blockers have shown that brain-penetrant CCBs can lower the incidence of neuropsychiatric disorders over time. This suggests that compounds like this compound could have broader implications for mental health when considering their neuroprotective effects .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Propriétés

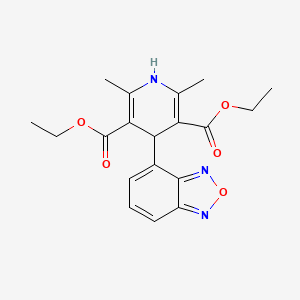

IUPAC Name |

diethyl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5/c1-5-25-18(23)14-10(3)20-11(4)15(19(24)26-6-2)16(14)12-8-7-9-13-17(12)22-27-21-13/h7-9,16,20H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERUYFVNIOLCHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC3=NON=C32)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90223125 | |

| Record name | Darodipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72803-02-2 | |

| Record name | Darodipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72803-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Darodipine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072803022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Darodipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09234 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Darodipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DARODIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4AL7X96GL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.